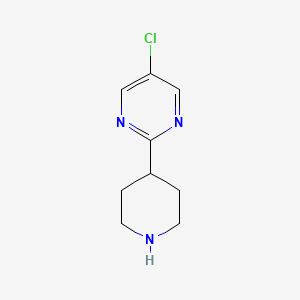

5-Chloro-2-(piperidin-4-YL)pyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-piperidin-4-ylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3/c10-8-5-12-9(13-6-8)7-1-3-11-4-2-7/h5-7,11H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZFILKOHQHVLSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NC=C(C=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801291387 | |

| Record name | 5-Chloro-2-(4-piperidinyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801291387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944903-10-0 | |

| Record name | 5-Chloro-2-(4-piperidinyl)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=944903-10-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-(4-piperidinyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801291387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies for 5 Chloro 2 Piperidin 4 Yl Pyrimidine

Established Synthetic Routes for the Pyrimidine-Piperidine Core Structure

The construction of the pyrimidine-piperidine core often relies on well-established, multi-step synthetic sequences starting from readily available pyrimidine (B1678525) precursors.

Multi-Step Approaches from Pyrimidine Precursors

A common and practical route to 5-Chloro-2-(piperidin-4-YL)pyrimidine begins with a simple pyrimidine derivative, such as 2-chloropyrimidine. This precursor undergoes a series of reactions to build the final molecule in a stepwise fashion. One documented method involves a four-step sequence: bromination, coupling, elimination, and finally, deprotection to yield the target compound. This linear approach allows for the systematic introduction of the required functionalities onto the pyrimidine ring and the subsequent attachment of the piperidine (B6355638) moiety.

The initial step typically involves the halogenation of the pyrimidine ring to introduce a reactive handle for subsequent coupling reactions. This is followed by the introduction of the piperidine precursor, which is often a protected form to prevent side reactions. The final stages of the synthesis involve modification and deprotection of the piperidine ring to yield the desired product.

Key Reaction Steps: Halogenation, Coupling, Elimination, and Deprotection Strategies

The multi-step synthesis of this compound is characterized by several key chemical transformations:

Halogenation: The introduction of a halogen, typically bromine, onto the pyrimidine ring is a crucial first step. This is often achieved using halogenating agents like N-Bromosuccinimide (NBS). The position of halogenation is directed by the existing substituents on the pyrimidine ring. The halogen atom then serves as a leaving group or a site for metal-catalyzed cross-coupling reactions. The halogenation of organic molecules is a significant modification that alters the functional properties of the molecule by acting as an electrophilic species. thieme-connect.de

Coupling: Following halogenation, a coupling reaction is employed to form the carbon-carbon or carbon-nitrogen bond between the pyrimidine and piperidine precursors. This can be achieved through various methods, including Negishi or Suzuki cross-coupling reactions, which utilize organometallic reagents and a palladium catalyst. sci-hub.seresearchgate.net

Elimination: In some synthetic routes, an elimination reaction may be necessary to create a double bond within the piperidine precursor, which is subsequently reduced.

Deprotection: The piperidine ring is often introduced with a protecting group on the nitrogen atom, such as a benzyl (B1604629) or a tert-Butoxycarbonyl (Boc) group, to prevent its interference with other reaction steps. The final step of the synthesis is the removal of this protecting group. For a benzyl group, this is commonly achieved through catalytic hydrogenation. For Boc groups, acidic conditions are typically employed. Piperidine itself is also frequently used as a base for the deprotection of Fmoc-amino acids in solid-phase peptide synthesis. researchgate.net

Advanced Synthetic Approaches for Related Pyrimidine-Piperidine Scaffolds

More advanced and efficient methods are continuously being developed for the synthesis of pyrimidine-piperidine scaffolds, aiming to reduce the number of steps, improve yields, and allow for greater molecular diversity.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a powerful tool for the synthesis of 2-substituted pyrimidines. In this reaction, a nucleophile, such as a piperidine derivative, displaces a leaving group, typically a halogen, on the pyrimidine ring. The pyrimidine ring's electron-deficient nature facilitates this reaction, particularly at the C2 and C4 positions.

An efficient SNAr approach can provide a wide array of 2-aryl and 2-alkyl pyrimidines in good to high yields without the need for precious metal catalysts and can be performed at room temperature. thieme-connect.denih.gov The reaction of chloropyrimidines with piperidine is a well-documented example of this type of transformation. researchgate.net The regioselectivity of SNAr reactions on di- or tri-substituted pyrimidines can be controlled by the electronic properties of the other substituents on the ring. wuxiapptec.com

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on Pyrimidines

| Pyrimidine Substrate | Nucleophile | Product | Reference |

| 2,4,8-trichloropyrimidino[5,4-d]pyrimidine | Anilines and other amines | 2,4,8-trisubstituted pyrimidino[5,4-d]pyrimidines | nih.gov |

| 2-amino-4,6-dichloropyrimidine-5-carbaldehyde | Various amines | Mono-substituted aminopyrimidines | researchgate.net |

| 2,4-diazidopyrido[3,2-d]pyrimidine | N-, O-, and S-nucleophiles | 5-substituted tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines | acs.org |

Transition-Metal Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig)

Transition-metal catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become indispensable for the formation of carbon-nitrogen bonds. This reaction allows for the coupling of an amine with an aryl halide or triflate, catalyzed by a palladium complex. acs.org

The Buchwald-Hartwig amination has been successfully applied to the synthesis of N-aryl-pyrimidin-2-amine derivatives, demonstrating its utility in constructing the pyrimidine-piperidine linkage. google.com This method offers a broad substrate scope and functional group tolerance, making it a versatile tool for medicinal chemistry. acs.org Microwave-assisted Buchwald-Hartwig reactions can further enhance reaction rates and yields. sci-hub.se A novel and efficient palladium-catalyzed method has been developed for the synthesis of a wide range of pyrido[2,3-d]pyrimidines, proceeding via a cascade of imination, Buchwald-Hartwig cross-coupling, and cycloaddition reactions. nih.gov

Table 2: Key Features of Buchwald-Hartwig Amination

| Feature | Description |

| Catalyst | Typically a palladium(0) complex with a phosphine (B1218219) ligand. |

| Reactants | An amine and an aryl halide or triflate. |

| Mechanism | Involves oxidative addition, amine coordination and deprotonation, and reductive elimination. acs.org |

| Advantages | Broad substrate scope, good functional group tolerance, and milder conditions compared to classical methods. acs.org |

Chemo- and Regioselective Synthesis Considerations

The synthesis of specifically substituted pyrimidines like this compound requires careful control over chemo- and regioselectivity. When multiple reactive sites are present on the pyrimidine ring, directing a reaction to the desired position is a significant challenge.

For di- or tri-halopyrimidines, the relative reactivity of the different halogen-substituted positions towards nucleophilic substitution or cross-coupling can be exploited. Generally, for 2,4-dichloropyrimidines, nucleophilic attack is often favored at the C4 position. However, this selectivity can be highly sensitive to the electronic and steric effects of other substituents on the ring. For instance, the presence of an electron-donating group at the C6 position can reverse this selectivity, favoring substitution at the C2 position. wuxiapptec.com

Quantum mechanics (QM) analyses have been used to understand and predict the regioselectivity of SNAr reactions on dichloropyrimidines. These studies show that the distribution of the Lowest Unoccupied Molecular Orbital (LUMO) and the energy barriers of the transition states are key factors in determining the site of nucleophilic attack. wuxiapptec.comwuxiapptec.com In some cases, the use of specific reagents or catalysts can achieve high regioselectivity. For example, a highly regioselective Pd-catalyzed amination of 6-aryl-2,4-dichloropyrimidine strongly favors the formation of the C4-isomer. acs.org Similarly, the use of tertiary amine nucleophiles can lead to excellent C2 selectivity in the SNAr reaction of 5-substituted-2,4-dichloropyrimidines. nih.gov

The development of methods for the selective functionalization of each position on the pyrimidine ring is an active area of research, with techniques like selective magnesiation using reagents such as TMPMgCl·LiCl showing promise. thieme-connect.denih.gov

Iii. Structure Activity Relationship Sar Investigations of 5 Chloro 2 Piperidin 4 Yl Pyrimidine Analogues

Impact of Substituents on the Pyrimidine (B1678525) Ring

The electronic and steric nature of substituents on the pyrimidine ring plays a pivotal role in modulating the biological activity of 5-chloro-2-(piperidin-4-yl)pyrimidine analogues. The strategic placement of different functional groups can significantly alter the molecule's interaction with its biological target.

Role of Chlorine at Position 5 on Biological Activity

The chlorine atom at the C5 position of the pyrimidine ring is a key feature that significantly influences the compound's properties. The introduction of a chlorine atom into a specific position of a biologically active molecule can substantially enhance its intrinsic activity. eurochlor.orgnih.gov In some instances, the presence of chlorine is critical for the compound's function. eurochlor.org

The C5 chlorine atom acts as an electron-withdrawing group through inductive effects, which activates the pyrimidine ring for nucleophilic substitution reactions. This electronic modification is crucial for both the synthesis of analogues and the molecule's potential interactions with its target. vulcanchem.com Modifications at the C5 position of pyrimidine nucleosides are known to enhance their biological stability and activity, with 5-halopyrimidines, in particular, demonstrating notable anticancer and antiviral properties. mostwiedzy.pl

In the context of pyrimido[4,5-b]indole scaffolds designed as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors, the 5-chloro substitution was integral to the design of potent and selective agents. nih.gov The steric and electronic influence of the chlorine atom also affects the regioselectivity of further substitution reactions on the pyrimidine ring. semanticscholar.orgdoaj.org While chlorine is often beneficial, its effect is empirical and must be evaluated on a case-by-case basis, as it can also diminish or abolish biological activity in some molecular contexts. eurochlor.orgresearchgate.net

Influence of Modifications at Position 2 (Piperidine Linkage)

The linkage at the C2 position of the pyrimidine ring, occupied by the piperidine (B6355638) moiety, is a critical determinant of biological activity. Modifications in this region have been extensively explored to enhance target engagement.

In studies of pyrimidine-4-carboxamides as N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) inhibitors, various cyclic amines were substituted at the C2 position. The nature of this substituent was found to be critical for potency. For example, replacing a piperidine with a 3-phenylpiperidine (B1330008) or a 2-benzylpyrrolidine (B112527) led to a twofold improvement in activity. acs.orgnih.gov Conversely, the introduction of heteroatoms into the piperidine ring, such as in morpholine (B109124) or piperazine (B1678402) analogues, was generally not favored unless further modifications were made. acs.orgnih.gov

The table below illustrates the impact of C2-substituents on NAPE-PLD inhibitory activity.

| Compound | C2-Substituent | pIC₅₀ |

| 62 | 3-Phenylpiperidine | 6.47 |

| 63 | 2-Benzylpyrrolidine | 6.46 |

| 67 | Morpholine | 5.56 |

| 68 | Piperazine | 5.48 |

| 69 | N-Benzylpiperazine | 6.13 |

Data sourced from studies on pyrimidine-4-carboxamides as NAPE-PLD inhibitors. acs.orgnih.gov

These findings highlight that both the ring structure and the substituents on the C2-linked moiety are crucial for optimizing biological activity.

Effects of Substituents at Other Pyrimidine Positions

In a series of pyrimidine diamine derivatives designed as cholinesterase inhibitors, substitutions on the pyrimidine ring were shown to modulate inhibitory potency. nih.gov The pyrimidine moiety itself was found to play a role in binding to the mid-gorge cavities of the enzyme. nih.gov For instance, the substitution of one chlorine atom on a dichloropyrimidine with an electron-donating alkylamino group can deactivate the second chlorine atom, making further substitution more difficult. researchgate.net This interplay between substituents is a key consideration in the synthesis of polysubstituted pyrimidine derivatives. csu.edu.aucsu.edu.au

The strategic substitution at the C4 and C6 positions is a common approach to fine-tune the biological activity and selectivity of pyrimidine-based compounds. For example, in the development of multitarget cholinesterase inhibitors, the nature of the aromatic moiety and the length of the alkyl chain attached to the pyrimidine core were critical pharmacophoric features. nih.gov

Conformational Analysis of the Piperidine Moiety and its Derivatives

The piperidine ring is not a static, planar structure; its conformational flexibility is a critical factor influencing how the molecule interacts with its biological target. The piperidine ring typically adopts a chair conformation, and the orientation of its substituents (axial vs. equatorial) can have a profound impact on biological activity. researchgate.net

The conformational behavior of the piperidine ring is governed by a complex interplay of electrostatic interactions, hyperconjugation, and steric factors. researchgate.net For example, in fluorinated piperidines, the preference for an axial or equatorial position of the fluorine atom is influenced by charge-dipole interactions, dipole minimization, and solvent polarity. researchgate.netnih.gov Understanding these conformational preferences is essential for designing conformationally rigid scaffolds that can lock the molecule into its bioactive conformation. researchgate.netnih.gov

The stereoselective synthesis of substituted piperidines is a key strategy to control their three-dimensional structure. nih.gov In the design of anti-cancer agents based on 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones, the specific spatial arrangement of the substituents was crucial for their cytotoxic effects. mdpi.com Computational studies, such as molecular docking, are often employed to predict and rationalize the preferred binding conformations of piperidine-containing ligands within their target proteins. mdpi.com

Rational Design Strategies: Bioisosteric Replacements and Scaffold Hybridization

Rational design strategies are frequently employed to optimize the properties of lead compounds based on the this compound scaffold. These strategies include bioisosteric replacement and scaffold hybridization or hopping.

Bioisosteric replacement involves substituting one functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or metabolic stability. A common bioisosteric replacement for the piperidine ring is the piperazine moiety. nih.govnih.gov For example, in the development of adenosine (B11128) A2A receptor inverse agonists, derivatives bearing a piperazine moiety at the C5 position of a thiazolo[5,4-d]pyrimidine (B3050601) core were synthesized and evaluated. nih.gov

Scaffold hybridization or hopping involves combining structural features from different pharmacophores or replacing a core scaffold with a structurally distinct one that preserves the key binding interactions. This strategy has proven successful in discovering novel classes of inhibitors. For instance, a scaffold hopping approach was used to replace a 2-aminoimidazole with a 2-aminopyrimidine, leading to new analogues with potent anti-biofilm activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov In another example, an extensive lead optimization of piperazinyl-pyrimidine analogues as Chikungunya virus inhibitors led to a successful scaffold hop for future antiviral research. nih.gov This approach allows for the exploration of new chemical space while retaining the essential features required for biological activity.

The table below summarizes some rational design strategies and their outcomes.

| Strategy | Original Scaffold/Moiety | New Scaffold/Moiety | Target/Activity | Reference |

| Scaffold Hopping | 2-Aminoimidazole | 2-Aminopyrimidine | MRSA Biofilm Inhibitors | nih.gov |

| Scaffold Hopping | Piperazinyl-pyrimidine | Novel Scaffold | Anti-Chikungunya Virus | nih.gov |

| Bioisosteric Replacement | Piperidine | Piperazine | Adenosine A2A Receptor Inverse Agonists | nih.gov |

These rational design approaches, guided by SAR data and structural biology, are instrumental in the journey from a preliminary hit compound to a refined clinical candidate.

Iv. Preclinical Biological Evaluation of 5 Chloro 2 Piperidin 4 Yl Pyrimidine Derivatives

In Vitro Pharmacological Characterization

The initial stages of preclinical evaluation involve a thorough in vitro assessment to identify the molecular targets of the compounds and to quantify their potency and efficacy. This is achieved through a combination of biochemical and cell-based assays.

Identifying the specific molecular targets is a critical step in understanding the mechanism of action of any new chemical entity. For derivatives of 5-chloro-2-(piperidin-4-yl)pyrimidine, these studies have revealed interactions with several important classes of proteins.

Derivatives of the pyrimidine (B1678525) core are well-documented as inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often implicated in diseases such as cancer. researchgate.net

Specifically, a series of 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives have been identified as dual inhibitors of Cyclin-Dependent Kinase 6 (CDK6) and CDK9. sci-hub.se Intensive structural modifications led to the discovery of compound 66 as a potent dual CDK6/9 inhibitor with balanced activity against both targets and good selectivity over CDK2. sci-hub.se Further biological investigation confirmed that compound 66 directly binds to CDK6 and CDK9, leading to the suppression of their downstream signaling pathways. sci-hub.se

| Compound | Target Kinase | IC50 (nM) |

|---|---|---|

| Compound 16 | CDK6 | Data not specified |

| Compound 16 | CDK2 | Data not specified |

| Compound 66 | CDK6 | 71 (Kd) |

| Compound 66 | CDK9 | 30 (Kd) |

G-protein coupled receptors are a large family of transmembrane receptors that play a key role in cellular signaling and are important drug targets.

A notable derivative, 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), has been identified as a potent and selective agonist of G-protein-coupled receptor 119 (GPR119). nih.gov GPR119 is predominantly expressed in pancreatic β-cells and enteroendocrine cells in the gastrointestinal tract and is a target for the treatment of type 2 diabetes. nih.govresearchgate.net The discovery and optimization of this class of pyridone-containing GPR119 agonists have been described, with BMS-903452 emerging as a clinical candidate. nih.gov The substitution pattern on the pyrimidine ring was found to be crucial for maintaining in vitro potency and efficacy. acs.org

| Compound | Target GPCR | Activity | EC50 (nM) |

|---|---|---|---|

| BMS-903452 (42) | GPR119 | Agonist | Data not specified |

| Compound 10 | GPR119 | Agonist | 13 |

| Compound 15 | GPR119 | Agonist | 12 |

The enzyme reverse transcriptase is essential for the replication of retroviruses such as the human immunodeficiency virus (HIV).

A novel series of piperidin-4-yl-aminopyrimidine derivatives have been designed and shown to be potent non-nucleoside inhibitors of HIV-1 reverse transcriptase (RT). nih.gov These compounds were developed by fusing the pharmacophore templates of existing inhibitors. nih.gov Many of these derivatives exhibited significantly improved activity against wild-type HIV-1, with EC50 values in the single-digit nanomolar range. nih.gov Selected compounds also demonstrated lower IC50 values against the reverse transcriptase enzyme when compared to nevirapine. nih.gov The N-benzyl derivatives, in particular, showed broad potency against resistant mutant viruses. nih.gov

| Compound Series | Target Enzyme | Activity | Potency |

|---|---|---|---|

| Piperidin-4-yl-aminopyrimidine derivatives | HIV-1 Reverse Transcriptase | Inhibition | EC50 in single-digit nM range against wild-type HIV-1 |

| N-benzyl derivatives (e.g., 5k) | HIV-1 Reverse Transcriptase | Inhibition | Broad activity against wild-type and drug-resistant mutants |

Beyond kinases and GPCRs, pyrimidine derivatives have been investigated for their effects on other classes of enzymes.

Pyrimidine derivatives have been shown to exhibit anti-inflammatory properties through the selective inhibition of cyclooxygenase-2 (COX-2). nih.gov In vitro tests using the N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) oxidation assay confirmed the ability of certain pyrimidine derivatives to inhibit COX-2 activity. nih.gov Some of these compounds demonstrated high selectivity for COX-2 over COX-1, with performance comparable to the established anti-inflammatory drug meloxicam. nih.gov

| Compound Series | Target Enzyme | Activity | Selectivity |

|---|---|---|---|

| Pyrimidine derivatives L1 and L2 | COX-2 | Inhibition | High selectivity over COX-1 |

Following target identification, cellular assays are employed to confirm that the observed biochemical activity translates into a functional effect within a cellular context.

For the dual CDK6/9 inhibitor, compound 66 , further biological studies revealed that its direct binding to the kinases resulted in the inhibition of cell proliferation by blocking cell cycle progression and inducing cellular apoptosis. sci-hub.se Additionally, treatment with compound 66 led to an increase in intracellular reactive oxygen species (ROS) in a dose-dependent manner. sci-hub.se

In the case of the GPR119 agonist BMS-903452, the compound was shown to be efficacious in in vivo rodent models of diabetes, which is a functional consequence of its in vitro agonistic activity. nih.gov

For the COX-2 inhibiting pyrimidine derivatives, cellular assays demonstrated a dose-dependent inhibition of lipopolysaccharide (LPS)-stimulated THP-1 (human leukemia monocytic) cell growth. nih.gov Furthermore, ROS assays indicated that these compounds could reduce the levels of free radicals, confirming their antioxidant properties in a cellular model of inflammation. nih.gov

Cellular Assays for Functional Activity

In Vivo Efficacy Studies in Animal Models

The translation of in vitro activity to in vivo efficacy is a crucial step in the preclinical evaluation of drug candidates. Derivatives of this compound have been assessed in various animal models to determine their therapeutic potential in a physiological setting.

In the realm of oncology, a lead compound from the 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine series significantly inhibited tumor growth in a xenograft mouse model without showing obvious toxicity. sci-hub.se This demonstrates the potential of this class of compounds as cancer therapeutics.

In the context of metabolic diseases, a potent and selective GPR119 agonist, BMS-903452, which contains a 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy) moiety, was found to be efficacious in both acute and chronic rodent models of diabetes. nih.gov This compound works by stimulating glucose-dependent insulin (B600854) release and promoting the secretion of the incretin (B1656795) GLP-1. nih.gov

The pharmacokinetic properties of a drug candidate are critical for its success. For a series of GPR119 agonists, including compounds with a chloropyrimidine group, metabolic stability was a key optimization parameter. acs.org Modifications to the pyrimidine ring, such as the introduction of a chloro group, were found to improve the half-life in human liver microsomes. acs.org For instance, the replacement of a propyl side chain, which was identified as a metabolic soft spot, with a chloro group led to enhanced metabolic stability, although this sometimes came at the cost of reduced in vitro potency. acs.org

V. Mechanistic Elucidation of 5 Chloro 2 Piperidin 4 Yl Pyrimidine Derivatives

Molecular Basis of Target Interaction and Recognition

The efficacy of 5-Chloro-2-(piperidin-4-YL)pyrimidine derivatives is initiated by their precise interaction with specific biological targets, primarily proteins such as enzymes and receptors. The molecular architecture of these compounds, featuring a chloropyrimidine ring linked to a piperidine (B6355638) moiety, allows for a range of substitutions that can be fine-tuned to achieve high affinity and selectivity for the intended target.

Molecular docking studies and structural biology have revealed that derivatives of the 5-chloro-pyrimidine core can bind to the active or allosteric sites of various proteins, forming specific, stabilizing interactions with key amino acid residues. These interactions are fundamental to their mechanism of action.

For instance, certain pyrimidine (B1678525) derivatives have been shown to interact deeply within the hydrophobic pockets of their target proteins. In the context of Epidermal Growth Factor Receptor (EGFR) inhibition, the indolyl moiety of some derivatives forms a hydrogen bond with the amino acid Asp855, while other parts of the molecule establish ionic bonds and further hydrogen bonds with Asp800. nih.gov Additional stability is conferred through π-H and π-cation interactions with residues like Leu844 and Lys745. nih.gov

Similarly, in the inhibition of bromodomain-containing protein 4 (BRD4), a key epigenetic reader, pyrimidine-dione derivatives have been observed to form a crucial hydrogen bond with Asn140. mdpi.com The pyrimidine-dione structure is further stabilized by hydrophobic interactions with Tyr97 and Pro82. mdpi.com When targeting Polo-like kinase 1 (PLK1), another important cancer target, these derivatives can engage in hydrogen bonding with Cys133 and Leu59. mdpi.com

In the context of viral proteins, such as the main protease (3CLpro) of SARS-CoV-2, pyrimidine derivatives have demonstrated the ability to form hydrogen bonds with amino acids like Phe140 and Asn142. nih.gov The binding is further reinforced by a network of hydrophobic interactions with multiple residues including Leu141, His163, Glu166, and His172, as well as alkyl/pi-alkyl interactions with Cys145 and Met49. nih.gov

The table below summarizes key interactions between various pyrimidine derivatives and their respective biological targets.

| Target Protein | Derivative Class | Key Interacting Amino Acid Residues | Type of Interaction |

| EGFR | 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides | Asp855, Asp800, Leu844, Lys745 | Hydrogen bond, Ionic bond, π-H, π-cation nih.gov |

| BRD4 | 5-arylethylidene-aminopyrimidine-2,4-diones | Asn140, Tyr97, Pro82 | Hydrogen bond, Hydrophobic mdpi.com |

| PLK1 | 5-arylethylidene-aminopyrimidine-2,4-diones | Cys133, Leu59 | Hydrogen bond mdpi.com |

| 3CLpro (SARS-CoV-2) | 2-amino-4-chloro-pyrimidine derivatives | Phe140, Asn142, Leu141, His163, Cys145 | Hydrogen bond, Hydrophobic, Alkyl/pi-alkyl nih.gov |

| Adenosine (B11128) A₂A Receptor | Thiazolo[5,4-d]pyrimidine (B3050601) derivatives | Phe168, Leu249, Asn253, Glu169 | π–π interaction, Polar interaction nih.gov |

| Dipeptidyl peptidase-IV (DPP-IV) | Tetrahydropyrimidine-5-carboxylate derivatives | Glu206, Arg358, Phe357 | Hydrogen bond, Hydrophobic chemmethod.com |

Beyond simply binding to a target, this compound derivatives can modulate the activity of enzymes through various mechanisms, including direct competitive inhibition and allosteric modulation.

Several derivatives have been identified as potent enzyme inhibitors. For example, a series of 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives have been developed as dual inhibitors of cyclin-dependent kinases 6 and 9 (CDK6 and CDK9), which are crucial for cell cycle regulation and transcription. researchgate.netsci-hub.se Compound 66 from this series was identified as a particularly potent dual inhibitor. researchgate.net Other pyrimidine derivatives have shown significant inhibitory activity against enzymes like glyoxalase I (GLO-I) and β-glucuronidase, with some compounds exhibiting IC₅₀ values in the low micromolar range. ekb.egmdpi.com

The table below presents the inhibitory concentrations (IC₅₀) for selected pyrimidine derivatives against their target enzymes.

| Derivative | Target Enzyme | IC₅₀ Value |

| Compound 24 | β-glucuronidase | 2.8 µM mdpi.com |

| Compound 4 | BRD4 | 0.029 µM mdpi.com |

| Compound 7 | PLK1 | 0.02 µM mdpi.com |

| Compound 5b | Glyoxalase I (GLO-I) | 15 µM ekb.eg |

A significant aspect of the mechanism for some pyrimidine derivatives is allosteric modulation. nih.gov Unlike orthosteric inhibitors that bind to the enzyme's active site, allosteric modulators bind to a distinct site, inducing a conformational change that alters the enzyme's activity. nih.govacs.org This can lead to either positive allosteric modulation (PAM), which enhances activity, or negative allosteric modulation (NAM), which reduces it. nih.gov A notable example is found in piperidin-4-yl-aminopyrimidine derivatives that act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. nih.gov These compounds bind to an allosteric pocket on the reverse transcriptase enzyme, inhibiting its function and validating this mechanism for this class of derivatives. nih.gov Similarly, certain derivatives function as agonists for the G-protein-coupled receptor 119 (GPR119), a mechanism that relies on inducing a functional conformational change in the receptor upon binding. nih.govacs.org

Cellular Pathways and Biological Processes Affected

The interaction of this compound derivatives with their molecular targets initiates a cascade of downstream effects, altering cellular pathways and biological processes. These effects are the basis for their therapeutic activities in complex diseases like cancer and inflammatory disorders.

Derivatives of 5-chloro-pyrimidine can influence key regulatory pathways that control gene expression at both the transcriptional and post-translational levels.

The Keap1-Nrf2 pathway is a critical regulator of the cellular response to oxidative stress. frontiersin.orgnih.gov Under normal conditions, the protein Keap1 targets the transcription factor Nrf2 for degradation. mdpi.com In the presence of oxidative stress, this interaction is disrupted, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-containing genes, such as heme oxygenase-1 (HO-1). mdpi.comnih.govsemanticscholar.org This pathway is a therapeutic target for conditions where oxidative stress is a key factor. frontiersin.org The ability of pyrimidine derivatives to modulate kinase activity and cellular stress responses suggests their potential to influence the Keap1-Nrf2 axis, thereby enhancing cellular defense mechanisms.

The TLR4/NF-κB pathway is central to the innate immune response and inflammation. nih.gov Activation of Toll-like receptor 4 (TLR4) by stimuli like lipopolysaccharide (LPS) triggers a signaling cascade that leads to the activation of the transcription factor NF-κB. mdpi.com Activated NF-κB then moves to the nucleus to promote the expression of pro-inflammatory genes, including cytokines (e.g., IL-6, TNF-α) and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govscispace.com The anti-inflammatory effects of certain morpholinopyrimidine derivatives have been linked to the inhibition of this pathway. scispace.com These compounds have been shown to dramatically reduce the expression of iNOS and COX-2 in LPS-stimulated macrophage cells, indicating a direct modulation of the TLR4/NF-κB signaling axis. scispace.com

By interacting with upstream proteins like kinases and receptors, this compound derivatives can effectively modulate entire signal transduction cascades.

The inhibition of CDK6 and CDK9 by pyrimidine derivatives directly impacts downstream signaling crucial for cell proliferation. sci-hub.se For example, treatment with compound 66 was shown to significantly decrease the levels of phosphorylated retinoblastoma protein (p-Rb) and the transcription factor E2F1, which are downstream targets of CDK6. sci-hub.se It also reduced the expression of cyclin T1 and phosphorylated RNA polymerase II (p-Pol II CTD), key effectors in the CDK9 signaling pathway. sci-hub.se This dual inhibition leads to cell cycle arrest and the induction of apoptosis. researchgate.netsci-hub.se

In a different context, derivatives acting as GPR119 agonists modulate signaling pathways related to metabolic control. nih.govacs.org GPR119 is a G-protein-coupled receptor, and its activation leads to the stimulation of downstream effectors that ultimately result in glucose-dependent insulin (B600854) release and the secretion of incretin (B1656795) hormones like GLP-1. nih.govacs.org This demonstrates how these compounds can modulate signal transduction to achieve a specific physiological outcome.

Vi. Computational Chemistry and Structural Biology Applied to 5 Chloro 2 Piperidin 4 Yl Pyrimidine and Analogues

Molecular Docking for Binding Mode Prediction

Molecular docking is a computational method used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. This technique is crucial for understanding the binding mode of ligands within the active site of a protein, identifying key interactions, and screening virtual libraries of compounds.

For analogues of 5-Chloro-2-(piperidin-4-YL)pyrimidine, molecular docking has been extensively applied to predict their interaction with various biological targets. A significant area of application has been in the development of G-protein-coupled receptor 119 (GPR119) agonists, where this scaffold is a common feature. frontiersin.org Docking studies on different synthetic GPR119 agonists have helped to categorize them based on their core skeletons—such as six-membered or five-membered heterocyclic cores—and to understand how structural differences influence binding affinity. frontiersin.org

These studies typically reveal a conserved binding mechanism for GPR119 agonists. frontiersin.org The ligand-binding pocket is often divided into distinct regions, and the pyrimidine-piperidine core of the ligands orients itself to form specific interactions. For instance, docking simulations of pyrazolo[3,4-d]pyrimidine and similar scaffolds into the active site of Cyclin-Dependent Kinase 2 (CDK2) have shown that the pyrimidine (B1678525) core can form essential hydrogen bonds with backbone residues like Leu83, mimicking the binding of adenine (B156593) in ATP. nih.gov Hydrophobic interactions with residues such as Ala31, Val18, and Leu134 are also frequently observed, stabilizing the complex. nih.gov

In the context of kinase inhibition, the chloropyrimidine moiety is a key pharmacophore. High-resolution structural studies of related pyrazolo[1,5-a]pyrimidine (B1248293) inhibitors bound to CDK-activating kinase (CAK) confirm that the chloropyrimidine group embeds deeply into the kinase active site pocket, forming the core of the binding interaction. nih.gov Molecular docking helps rationalize the structure-activity relationships (SAR) observed experimentally, guiding modifications to the scaffold to enhance potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By quantifying physicochemical properties (descriptors) of molecules, QSAR models can predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

For pyrimidine derivatives targeting GPR119, 3D-QSAR analyses, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully employed. preprints.org These studies generate 3D contour maps that highlight regions around the molecular scaffold where modifications are likely to impact biological activity.

Steric and Electrostatic Fields (CoMFA): These maps indicate where bulky groups may be favorable or unfavorable for activity and where positive or negative electrostatic potential is preferred.

Hydrophobic, H-bond Donor, and Acceptor Fields (CoMSIA): These provide a more detailed understanding of the specific non-covalent interactions that are critical for binding.

For a series of pyrimidine compounds with GPR119 agonistic activity, robust 3D-QSAR models have been developed with strong statistical validation parameters. preprints.org For example, one field-based 3D-QSAR model yielded a Q² value of 0.8186 and an R² value of 0.7945, indicating significant predictive power. preprints.org Such models provide a rational basis for lead optimization, guiding the design of new analogues with potentially enhanced efficacy. preprints.org

Crystallographic Studies of Compound-Target Complexes

While X-ray crystallography or cryogenic electron microscopy (cryo-EM) data for the specific this compound compound bound to a target may not be publicly available, structural studies of analogues and their targets provide invaluable insights.

A landmark achievement has been the determination of the cryo-EM structure of the human GPR119-Gs complex bound to the synthetic agonist APD597, reported in 2024. frontiersin.org This provided the first high-resolution view of the agonist binding pocket in GPR119. Although APD597 has a different core structure, this experimental model is crucial for understanding how various agonists, including those with a pyrimidine-piperidine scaffold, activate the receptor. The structure reveals a conserved binding mode and allows for detailed comparison of how different agonists induce specific conformational changes in the receptor, leading to varying potencies. frontiersin.org This structural information serves as a high-quality template for more accurate molecular docking and structure-based drug design efforts for new GPR119 agonists.

In the field of kinase inhibitors, a high-resolution cryo-EM structure of the human CDK-activating kinase (CAK) complexed with pyrazolo[1,5-a]pyrimidine inhibitors has been elucidated. nih.gov These inhibitors share the chloropyrimidine feature with the title compound. The structural data clearly show the chloropyrimidine and indole (B1671886) groups of the inhibitor embedded within the CDK7 active site. nih.gov This provides direct, atomic-level evidence of the binding mode and confirms the importance of the pyrimidine core in anchoring the inhibitor to the kinase hinge region, a common binding pattern for kinase inhibitors.

Vii. Future Perspectives in Research and Development of 5 Chloro 2 Piperidin 4 Yl Pyrimidine

Exploration of Untapped Therapeutic Avenues based on Scaffold Versatility

The inherent versatility of the pyrimidine (B1678525) nucleus, a core component of DNA and RNA, grants it a wide range of biological activities. nih.gov When combined with a piperidine (B6355638) moiety, as in 5-chloro-2-(piperidin-4-YL)pyrimidine, the resulting scaffold can be tailored to interact with a diverse array of biological targets. This adaptability opens up numerous, largely untapped, therapeutic possibilities beyond its currently explored applications.

Researchers have successfully utilized this scaffold to develop potent and selective modulators for different target classes. For instance, derivatives have been identified as G-protein-coupled receptor 119 (GPR119) agonists for the potential treatment of type 2 diabetes. nih.govresearchgate.net In a completely different therapeutic area, other analogues have been developed as dual inhibitors of cyclin-dependent kinases 6 and 9 (CDK6/9), showing potential in cancer therapy. sci-hub.se

The broad pharmacological potential of pyrimidine derivatives in general—including anticancer, antiviral, antimicrobial, and anti-inflammatory activities—suggests that the this compound scaffold is a promising platform for developing novel agents in these and other areas. nih.gov Future exploration could focus on modifying the core structure to target enzymes, ion channels, and receptors implicated in infectious diseases, autoimmune disorders, and neurodegenerative conditions.

Table 1: Demonstrated Therapeutic Targets for this compound Derivatives

| Therapeutic Area | Target | Compound Example | Primary Indication |

|---|---|---|---|

| Metabolic Diseases | G-protein-coupled receptor 119 (GPR119) Agonist | BMS-903452 | Type 2 Diabetes |

| Oncology | Cyclin-dependent kinase 6 (CDK6) and 9 (CDK9) Inhibitor | 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivative | Cancer |

Advanced Drug Design and Lead Optimization Strategies

Lead optimization is a critical process in drug discovery where a biologically active compound is synthetically modified to improve its therapeutic properties. ijddd.com The this compound scaffold is highly conducive to such optimization efforts, allowing for systematic modifications to enhance potency, selectivity, and pharmacokinetic profiles.

Structure-activity relationship (SAR) studies are central to this process. For example, in the development of GPR119 agonists, optimization of the pyrimidine ring substitution was vital for retaining in vitro potency. acs.org It was found that replacing a metabolically vulnerable propyl side chain with a chloro group improved metabolic stability, although this initially reduced potency—a common trade-off in drug design that requires further molecular refinement. acs.org

Advanced drug design strategies for this scaffold could involve:

Conformational Restriction: Introducing cyclic structures or rigid linkers to lock the molecule into a more biologically active conformation, potentially increasing binding affinity for the target. acs.org

Bioisosteric Replacement: Swapping specific functional groups with others that have similar physical or chemical properties to improve metabolic stability or reduce off-target effects. The pyrimidine ring itself can act as a bioisostere for a phenyl ring, often improving pharmacokinetic properties. nih.gov

Scaffold Hopping: Making significant but rational changes to the core structure to discover novel intellectual property or to overcome issues with an existing scaffold, while retaining the key binding interactions. nih.gov

Table 2: Structure-Activity Relationship (SAR) Insights for Pyrimidine-Based Scaffolds

| Molecular Modification | Position | Effect on Activity/Properties | Example Context |

|---|---|---|---|

| Substitution on Pyrimidine Ring | C5 | Substitution with chloro or trifluoromethyl groups can enhance metabolic stability. acs.org | GPR119 Agonists |

| Substitution on Piperidine Ring | N1 | Coupling with different aryl or heteroaryl groups significantly modulates target-specific activity and potency. nih.govsci-hub.se | GPR119 Agonists, CDK Inhibitors |

| Aromatic Substituents | Varied | The nature and position of substituents on appended phenyl rings strongly influence potency and selectivity. sci-hub.se | CDK Inhibitors |

Development of Innovative Synthetic Methodologies for Diversification

The ability to generate a wide variety of analogues from a core scaffold is essential for exploring its full therapeutic potential. The development of innovative and efficient synthetic methodologies for the this compound core is crucial for future drug discovery efforts.

Current synthetic routes often rely on well-established reactions. Nucleophilic aromatic substitution (SNAr) is a common method, where the chlorine atoms on a pyrimidine precursor, such as 2,4,5-trichloropyrimidine, are sequentially replaced by different amines or other nucleophiles. sci-hub.senih.gov The differential reactivity of the chlorine atoms at various positions on the pyrimidine ring allows for controlled and regioselective synthesis. sci-hub.se

Future advancements could focus on:

Late-Stage Functionalization: Developing methods to modify the core scaffold in the final steps of a synthesis. This would allow for the rapid creation of diverse analogues from a common advanced intermediate, accelerating the drug discovery cycle.

Flow Chemistry: Utilizing continuous-flow reactors to improve reaction efficiency, safety, and scalability, enabling the production of larger quantities of key intermediates or final compounds.

Combinatorial Chemistry: Employing high-throughput synthetic techniques to generate large libraries of compounds based on the this compound scaffold for screening against a wide range of biological targets. nih.gov

Modern Coupling Reactions: Expanding the use of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to attach a wider variety of chemical groups to the pyrimidine ring, thereby accessing novel chemical space. nih.gov

For example, a general synthesis could involve the coupling of a protected 4-aminopiperidine (B84694) derivative with 2,5-dichloropyrimidine, followed by further functionalization at the second chloro position via a coupling reaction. acs.org The development of more robust and versatile versions of these synthetic steps will be a key enabler for future research.

Q & A

Basic Research Questions

Q. How can the synthesis of 5-Chloro-2-(piperidin-4-yl)pyrimidine be optimized for reproducibility?

- Methodology :

Reaction Conditions : Conduct reactions under inert atmosphere (e.g., nitrogen) at controlled temperatures (e.g., 0°C for initiation, followed by gradual warming to room temperature) to minimize side reactions .

Catalyst Selection : Use stoichiometric reagents like LiAlH4 for reduction steps, ensuring anhydrous conditions to prevent hydrolysis .

Purification : Employ silica gel column chromatography with gradients of 5–10% ethanol in dichloromethane for isolating pure products. Confirm purity via HPLC or TLC .

Yield Improvement : Optimize reaction times (e.g., 24-hour reflux for coupling steps) and monitor intermediates using spectroscopic techniques (e.g., NMR) to identify bottlenecks .

Q. What safety protocols are critical when handling this compound?

- Methodology :

PPE Requirements : Wear nitrile gloves, protective goggles, lab coats, and N95 masks to avoid skin/eye contact and inhalation .

Waste Management : Segregate chemical waste into halogenated and non-halogenated containers. Partner with certified disposal agencies to ensure compliance with environmental regulations .

Ventilation : Perform reactions in fume hoods or gloveboxes when toxic vapors (e.g., chloro intermediates) are generated .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm structural integrity, focusing on chemical shifts for the piperidinyl (δ ~2.5–3.5 ppm) and pyrimidine (δ ~8.0–8.5 ppm) moieties .

Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., [M+H] peak) and detect fragmentation patterns to rule out impurities .

Elemental Analysis : Cross-check C, H, N, and Cl content to verify stoichiometry .

Advanced Research Questions

Q. How can computational methods accelerate reaction design for derivatives of this compound?

- Methodology :

Quantum Chemical Calculations : Use density functional theory (DFT) to predict transition states and activation energies for nucleophilic substitution at the 5-chloro position .

Reaction Path Screening : Apply ICReDD’s workflow to narrow optimal conditions (e.g., solvent polarity, temperature) by integrating computational predictions with high-throughput experimentation .

Machine Learning : Train models on existing reaction data (e.g., yields, substituent effects) to prioritize synthetic routes for novel analogs .

Q. How can contradictory bioactivity data (e.g., varying IC values) be resolved?

- Methodology :

Assay Standardization : Use internal controls (e.g., known enzyme inhibitors) and replicate experiments under identical pH/temperature conditions .

Solubility Optimization : Pre-dissolve the compound in DMSO (<1% v/v) to avoid aggregation artifacts in cell-based assays .

Docking Studies : Perform molecular docking (e.g., AutoDock Vina) to correlate bioactivity with binding poses in target enzymes (e.g., methionine aminopeptidase-1) .

Q. What strategies are effective for studying enzyme inhibition mechanisms involving this compound?

- Methodology :

Kinetic Analysis : Determine values via Lineweaver-Burk plots under varying substrate concentrations .

Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics to distinguish competitive vs. non-competitive inhibition .

X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., β-glucuronidase) to resolve binding interactions at Ångström resolution .

Q. How to design stability studies for this compound under varying storage conditions?

- Methodology :

Stress Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways .

Analytical Monitoring : Use HPLC-PDA to track degradation products and assign structures via LC-MS/MS .

Excipient Screening : Evaluate stabilizers (e.g., antioxidants, cyclodextrins) in formulation buffers to extend shelf life .

Q. What approaches are used to analyze reaction mechanisms for functionalization at the pyrimidine ring?

- Methodology :

Kinetic Isotope Effects (KIE) : Compare for reactions using deuterated reagents to identify rate-determining steps (e.g., C-Cl bond cleavage) .

Computational Modeling : Simulate intermediates and transition states using Gaussian or ORCA software to validate proposed mechanisms .

Trapping Experiments : Add radical scavengers (e.g., TEMPO) or electrophilic traps to detect transient species during reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.